5-Oxa-6-azaspiro[2.4]heptane
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Overview
Description
5-Oxa-6-azaspiro[2.4]heptane is a heterocyclic compound characterized by a spiro-fused ring system containing both oxygen and nitrogen atoms. This unique structure imparts interesting chemical properties, making it a subject of study in various fields of chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Oxa-6-azaspiro[2.4]heptane involves the reaction of nitrones with dimethyl 3-methylidenecyclopropane-1,2-dicarboxylate. This reaction produces substituted this compound-1,2-dicarboxylic acid esters, which can be further reduced with lithium tetrahydridoaluminate to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of common reagents and relatively straightforward reaction conditions makes this compound accessible for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Oxa-6-azaspiro[2.4]heptane undergoes various chemical reactions, including:
Cyclization: The 1,3-amino alcohols formed from reduction can undergo cyclization to yield bi- or tricyclic lactams or lactones.
Common Reagents and Conditions
Zinc in Acetic Acid: Used for the reductive cleavage of the N–O bond.
Lithium Tetrahydridoaluminate: Employed for the reduction of substituted this compound-1,2-dicarboxylic acid esters.
Major Products
1,3-Amino Alcohols: Formed from the reduction of the isoxazolidine ring.
Lactams and Lactones: Produced through the cyclization of 1,3-amino alcohols.
Scientific Research Applications
5-Oxa-6-azaspiro[2.4]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential biological activities due to its unique structure.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Oxa-6-azaspiro[2.4]heptane involves the cleavage of the N–O bond in the isoxazolidine ring, leading to the formation of 1,3-amino alcohols. These intermediates can further cyclize to form lactams or lactones, which may exhibit various biological activities .
Comparison with Similar Compounds
Similar Compounds
5-Oxa-6-azaspiro[2.4]heptane Hydrochloride: A similar compound with a hydrochloride salt form.
Substituted this compound-1,2-dicarboxylic Acid Esters: Synthesized by reaction of nitrones with dimethyl 3-methylidenecyclopropane-1,2-dicarboxylate.
Uniqueness
This compound is unique due to its spiro-fused ring system containing both oxygen and nitrogen atoms. This structure imparts distinct chemical properties, making it valuable for various applications in chemistry, biology, and industry.
Properties
Molecular Formula |
C5H9NO |
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Molecular Weight |
99.13 g/mol |
IUPAC Name |
5-oxa-6-azaspiro[2.4]heptane |
InChI |
InChI=1S/C5H9NO/c1-2-5(1)3-6-7-4-5/h6H,1-4H2 |
InChI Key |
JGKSDWOZVQWSLG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC12CNOC2 |
Origin of Product |
United States |
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